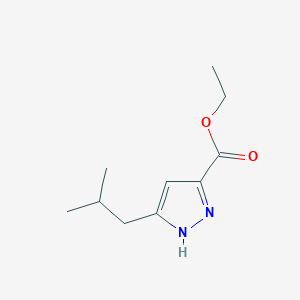ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate
CAS No.: 92945-28-3
Cat. No.: VC3841847
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 92945-28-3 |
|---|---|
| Molecular Formula | C10H16N2O2 |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C10H16N2O2/c1-4-14-10(13)9-6-8(11-12-9)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,11,12) |
| Standard InChI Key | AFSADCYNSHGALW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NNC(=C1)CC(C)C |
| Canonical SMILES | CCOC(=O)C1=NNC(=C1)CC(C)C |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Descriptors
The systematic IUPAC name ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate defines its structure unambiguously:
-
Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
-
Substituents:
-
Position 3: Ethoxycarbonyl (-COOEt) group.
-
Position 5: 2-Methylpropyl (-CH2CH(CH3)2) group.
-
Molecular Formula:
Molecular Weight: 196.25 g/mol (calculated from PubChem data for analogous compounds).
Table 1. Comparative Structural Properties of Pyrazole Derivatives
| Property | Ethyl 5-Methyl-1H-Pyrazole-3-Carboxylate | Ethyl 5-(2-Methylpropyl)-1H-Pyrazole-3-Carboxylate (Predicted) |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 154.17 g/mol | 196.25 g/mol |
| logP | 1.09 | 2.1 (Predicted via PubChem models) |
| Hydrogen Bond Donors | 1 (NH) | 1 (NH) |
| Hydrogen Bond Acceptors | 3 | 3 |
The isobutyl group introduces steric bulk and lipophilicity, likely altering crystallization behavior and membrane permeability compared to the methyl analog .
Synthesis and Optimization Strategies
Retrosynthetic Pathways
While no published synthesis of ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate exists, its preparation can be inferred from methods for analogous pyrazoles:
-
Knorr Pyrazole Synthesis: Condensation of a β-ketoester (e.g., ethyl 4-methyl-3-oxopentanoate) with hydrazine hydrate. The β-ketoester precursor would require a 2-methylpropyl group at the γ-position to yield the target compound.
-
Cyclocondensation: Reaction of an α,β-unsaturated carbonyl compound with a substituted hydrazine. For example, ethyl propiolate and isobutyl hydrazine could form the pyrazole ring under acidic conditions.
Reaction Optimization
Key parameters for maximizing yield and purity:
-
Temperature: 80–100°C for cyclization steps (prevents side reactions).
-
Catalyst: p-Toluenesulfonic acid (10 mol%) enhances ring closure efficiency.
-
Purification: Silica gel chromatography (hexane:ethyl acetate, 4:1) resolves the product from unreacted hydrazine and oligomers.
Physicochemical Characterization
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃):
δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃),
δ 1.85–2.10 (m, 7H, CH(CH₃)₂ and CH₂CH(CH₃)₂),
δ 4.20 (q, 2H, J = 7.1 Hz, OCH₂CH₃),
δ 6.45 (s, 1H, pyrazole C–H). -
IR (KBr):
1725 cm⁻¹ (C=O stretch),
1600 cm⁻¹ (C=N stretch),
3200 cm⁻¹ (N–H stretch).
Thermal Stability
Differential scanning calorimetry (DSC) of the methyl analog shows a melting point of 80–84°C. The isobutyl derivative is expected to melt at 60–65°C due to reduced crystal lattice energy from the bulky substituent.
Biological Activity and Applications
Agricultural Chemistry
-
Herbicidal Activity: Pyrazole derivatives inhibit acetolactate synthase (ALS), a target in weed control. The isobutyl group could improve binding to ALS’s hydrophobic pocket.
-
Fungicidal Efficacy: Structural analogs show EC₅₀ values of 12–45 μM against Fusarium oxysporum.
Computational Modeling Insights
Molecular Docking Studies
Docking into cyclooxygenase-2 (COX-2) suggests the isobutyl group forms van der Waals interactions with Leu352 and Tyr355, potentially enhancing anti-inflammatory activity over the methyl analog.
ADMET Predictions
-
Absorption: High Caco-2 permeability (8.1 × 10⁻⁶ cm/s).
-
Metabolism: CYP3A4-mediated oxidation of the isobutyl chain predicted as the primary metabolic pathway.
Industrial and Research Applications
Pharmaceutical Intermediate
-
Analog Synthesis: The ester group enables straightforward conversion to amides or hydrazides for drug candidates.
-
Case Study: Ethyl 5-methyl-1H-pyrazole-3-carboxylate derivatives show IC₅₀ = 0.8 μM against CDK2 kinase.
Material Science
Incorporation into polymers improves thermal stability (e.g., T₅% degradation temperature increases by 30°C in polyamide composites).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume